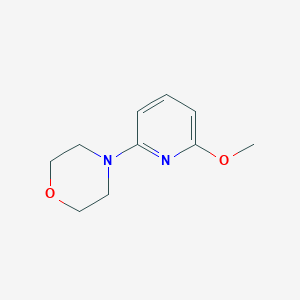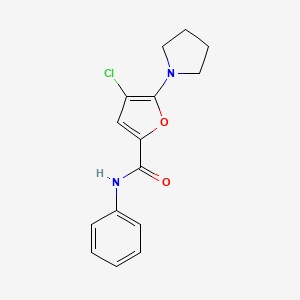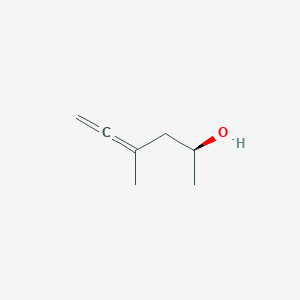
(2S)-4-Methylhexa-4,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Methylhexa-4,5-dien-2-ol is an organic compound characterized by its unique structure, which includes a methyl group and a hexa-4,5-dien-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methylhexa-4,5-dien-2-ol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the use of a chiral catalyst to induce the formation of the (2S) enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that facilitate the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Methylhexa-4,5-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-Methylhexa-4,5-dien-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, this compound may have potential applications as a precursor for the synthesis of pharmaceutical compounds. Its reactivity and functional groups make it a valuable intermediate in drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-4-Methylhexa-4,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-4-Methylhexa-4,5-dien-2-ol include other hexa-dien-2-ol derivatives and compounds with similar functional groups. Examples include:
- (2S)-4-Methylhexa-3,4-dien-2-ol
- (2S)-4-Methylhexa-5,6-dien-2-ol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the position of the methyl group
Properties
CAS No. |
821782-61-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-4-6(2)5-7(3)8/h7-8H,1,5H2,2-3H3/t7-/m0/s1 |
InChI Key |
HANHXRULGBXQPN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=C=C)C)O |
Canonical SMILES |
CC(CC(=C=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


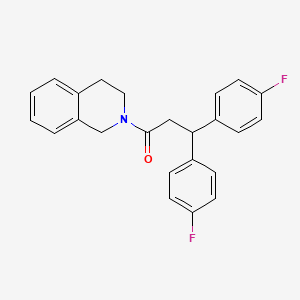

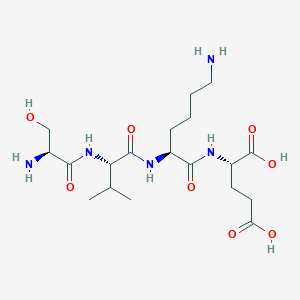
![4-[5-(6-nitro-1H-benzimidazol-2-yl)furan-2-yl]benzoic acid](/img/structure/B14213891.png)
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
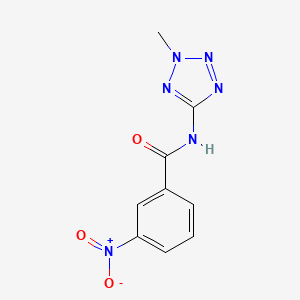
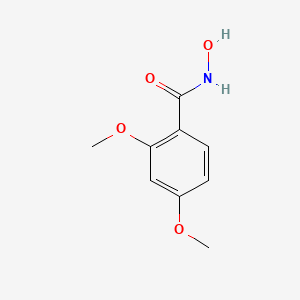
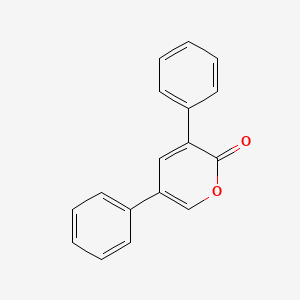
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
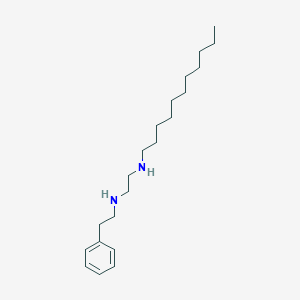
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

